Higher Affinity for Human NK3 Receptor Compared to Talnetant and Fezolinetant
SSR 146977 exhibits a lower Ki value for the human NK3 receptor compared to talnetant and fezolinetant, indicating higher binding affinity. In CHO cells expressing the human NK3 receptor, SSR 146977 has a Ki of 0.26 nM [1]. In contrast, talnetant shows a Ki of 1.4 nM in the same cellular system , and fezolinetant demonstrates a Ki range of 19.9-22.1 nM [2].
| Evidence Dimension | Binding Affinity (Ki) for Human NK3 Receptor in CHO Cells |
|---|---|
| Target Compound Data | 0.26 nM |
| Comparator Or Baseline | Talnetant: 1.4 nM; Fezolinetant: 19.9-22.1 nM |
| Quantified Difference | SSR 146977 exhibits approximately 5.4-fold higher affinity than talnetant and 76- to 85-fold higher affinity than fezolinetant. |
| Conditions | Competition binding assay using [³H]-senktide or [¹²⁵I]-Bolton-Hunter-NKB in CHO cell membranes expressing recombinant human NK3 receptor. |
Why This Matters
Higher affinity at the target receptor may allow for lower working concentrations in vitro and more complete receptor occupancy at lower doses in vivo, reducing potential off-target effects and conserving compound usage.
- [1] Emonds-Alt X, et al. Biochemical and pharmacological activities of SSR 146977, a new potent nonpeptide tachykinin NK3 receptor antagonist. Can J Physiol Pharmacol. 2002;80(5):482-8. View Source
- [2] DrugCentral. Fezolinetant. University of New Mexico. Updated 2023. View Source
